Dynorphin B (1-9)

Description

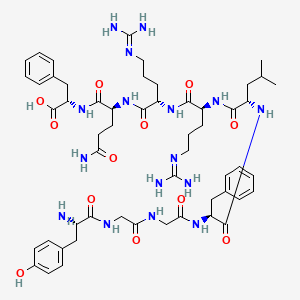

The exact mass of the compound Dynorphin B (1-9) is 1142.59851199 g/mol and the complexity rating of the compound is 2160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dynorphin B (1-9) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dynorphin B (1-9) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H78N16O12/c1-31(2)25-40(69-51(80)41(27-32-11-5-3-6-12-32)65-45(74)30-63-44(73)29-64-46(75)36(55)26-34-17-19-35(71)20-18-34)50(79)67-38(16-10-24-62-54(59)60)47(76)66-37(15-9-23-61-53(57)58)48(77)68-39(21-22-43(56)72)49(78)70-42(52(81)82)28-33-13-7-4-8-14-33/h3-8,11-14,17-20,31,36-42,71H,9-10,15-16,21-30,55H2,1-2H3,(H2,56,72)(H,63,73)(H,64,75)(H,65,74)(H,66,76)(H,67,79)(H,68,77)(H,69,80)(H,70,78)(H,81,82)(H4,57,58,61)(H4,59,60,62)/t36-,37-,38-,39-,40-,41-,42-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVSEQVPSWYEAR-FVMQRRFMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H78N16O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1143.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dynorphin B (1-9) and its involvement in addiction pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The endogenous opioid system, particularly the dynorphin/kappa-opioid receptor (KOR) system, plays a critical counter-regulatory role in the neurobiology of addiction. Chronic exposure to drugs of abuse leads to a hyperactive dynorphin system, contributing to the negative affective states of withdrawal and driving relapse. Dynorphin B (1-9), a key biologically active fragment of its precursor prodynorphin, is an endogenous agonist of the KOR. Its activation of these receptors, particularly within the mesolimbic dopamine system, is a crucial mechanism underlying the dysphoric and aversive states that perpetuate the addiction cycle. This technical guide provides a comprehensive overview of the synthesis, signaling, and pathophysiological involvement of Dynorphin B (1-9) in addiction. It includes detailed experimental protocols for studying its effects, quantitative data on its pharmacological properties, and visual representations of its molecular and systemic pathways. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are focused on understanding and targeting the dynorphin/KOR system for therapeutic intervention in substance use disorders.

Introduction to the Dynorphin/Kappa-Opioid Receptor System

The dynorphin/kappa-opioid receptor (KOR) system is a critical component of the endogenous opioid network, acting as a natural counterbalance to the brain's reward circuitry.[1] Unlike the mu-opioid receptor system which mediates euphoria and analgesia, the activation of KORs by their endogenous ligands, the dynorphins, is associated with dysphoria, anhedonia, and stress-like responses.[2] This system is significantly implicated in the pathophysiology of addiction, where chronic drug use leads to its upregulation, contributing to the negative reinforcement that drives continued drug-seeking behavior.[2][3]

Dynorphins are a class of opioid peptides derived from the precursor protein prodynorphin (PDYN).[4] Post-translational processing of PDYN by prohormone convertases yields several active peptides, including dynorphin A, dynorphin B, and neo-endorphins. Dynorphin B is further processed to shorter fragments, with Dynorphin B (1-9) being a significant and potent bioactive product.

Biosynthesis of Dynorphin B (1-9)

Dynorphin B (1-9) is not directly encoded by a gene but is the product of a series of enzymatic cleavages of the larger precursor protein, prodynorphin. The synthesis is a multi-step process that occurs within neurons.

Role of Dynorphin B (1-9) in Addiction Pathways

The involvement of Dynorphin B (1-9) in addiction is primarily mediated through its action as an agonist at the KOR. Chronic exposure to drugs of abuse, such as cocaine and opioids, leads to an upregulation of prodynorphin gene expression in brain regions critical for reward and motivation, including the nucleus accumbens and dorsal striatum. This results in increased levels of dynorphin peptides, including Dynorphin B (1-9), which in turn leads to a hyperactive KOR system.

This hyperactivity of the dynorphin/KOR system is thought to underlie many of the negative affective states associated with drug withdrawal, such as dysphoria and anhedonia. By activating KORs on dopamine nerve terminals in the nucleus accumbens, dynorphins inhibit dopamine release, thereby dampening the brain's reward system. This reduction in dopamine contributes to the negative reinforcement that drives compulsive drug-seeking behavior and relapse.

Kappa-Opioid Receptor Signaling

The KOR is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Agonist binding, including that of Dynorphin B (1-9), initiates a signaling cascade that ultimately leads to the inhibition of neuronal activity.

Quantitative Data for Dynorphin B (1-9)

The following table summarizes key quantitative pharmacological data for Dynorphin B (1-9) at the kappa-opioid receptor.

| Parameter | Value | Species/System | Assay | Reference |

| Binding Affinity (Ki) | 0.72 ± 0.18 nM | Human KOR | Radioligand Binding Assay | |

| Functional Potency (EC50) | < 1 µM | Mouse Striatal Membranes | [35S]GTPγS Binding Assay |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of Dynorphin B (1-9) in addiction-related behaviors and signaling.

[35S]GTPγS Binding Assay

This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to activated Gα subunits.

Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., striatum) or cultured cells expressing KOR in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer.

-

Assay Setup: In a 96-well plate, add the prepared membranes, varying concentrations of Dynorphin B (1-9), and a fixed concentration of GDP.

-

Initiation of Reaction: Add a fixed concentration of [35S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plates at 30°C for 60 minutes to allow for agonist-stimulated [35S]GTPγS binding.

-

Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.

-

Quantification: The filters are washed with ice-cold buffer, and the amount of radioactivity trapped on the filters is determined by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the EC50 and Emax values for Dynorphin B (1-9).

Conditioned Place Preference (CPP)

CPP is a behavioral paradigm used to assess the rewarding or aversive properties of a drug by pairing its administration with a specific environmental context.

Protocol:

-

Apparatus: A standard CPP apparatus consists of two or three distinct compartments with different visual and tactile cues.

-

Habituation (Pre-Test): On day 1, animals are allowed to freely explore all compartments of the apparatus for a set period (e.g., 15 minutes), and the time spent in each compartment is recorded to establish baseline preference.

-

Conditioning: Over several days (e.g., 4-8 days), animals receive alternating injections of Dynorphin B (1-9) and vehicle (e.g., saline). Following each injection, the animal is confined to one of the specific compartments for a set duration (e.g., 30 minutes). The drug-paired and vehicle-paired compartments are counterbalanced across animals.

-

Test: On the final day, animals are placed back into the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.

-

Data Analysis: A conditioned place aversion is demonstrated if the animals spend significantly less time in the compartment previously paired with Dynorphin B (1-9) compared to the vehicle-paired compartment and their initial baseline preference.

Intravenous Self-Administration

This operant conditioning paradigm is considered the gold standard for assessing the reinforcing properties of a drug. Animals are trained to perform a specific action (e.g., lever press) to receive an intravenous infusion of a drug.

Protocol:

-

Surgery: Animals (typically rats or mice) are surgically implanted with an indwelling intravenous catheter, usually in the jugular vein.

-

Acquisition: Animals are placed in operant conditioning chambers equipped with levers. A press on the "active" lever results in the delivery of an intravenous infusion of the drug of abuse (e.g., cocaine), while a press on the "inactive" lever has no consequence. Sessions are typically conducted daily.

-

Maintenance: Once a stable pattern of self-administration is established, the effect of Dynorphin B (1-9) can be assessed. This can be done by pretreating the animals with Dynorphin B (1-9) before the self-administration session.

-

Data Analysis: A decrease in the number of self-administered infusions of the drug of abuse following Dynorphin B (1-9) pretreatment would suggest that Dynorphin B (1-9) reduces the reinforcing effects of the drug.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and other molecules in the brain of a freely moving animal.

Protocol:

-

Surgery: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., the nucleus accumbens).

-

Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: As the aCSF flows through the probe, molecules from the extracellular fluid diffuse across the membrane into the aCSF. The resulting dialysate is collected in timed fractions.

-

Analysis: The concentration of dopamine (or other analytes) in the dialysate samples is measured using highly sensitive analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Conclusion

Dynorphin B (1-9) is a key player in the neurobiological adaptations that occur in response to chronic drug exposure. Its action at the kappa-opioid receptor within the brain's reward circuitry contributes significantly to the negative affective states that drive addiction. A thorough understanding of its synthesis, signaling, and behavioral effects is crucial for the development of novel therapeutics targeting the dynorphin/KOR system. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and drug development professionals working to advance our understanding of addiction and develop more effective treatments. Further research focusing on the specific in vivo dynamics of Dynorphin B (1-9) will continue to refine our knowledge and inform the development of targeted interventions.

References

The Role of Dynorphin B (1-9) in Mood and Stress Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endogenous opioid system plays a critical role in modulating a wide range of physiological processes, including pain, reward, and the stress response. Within this system, the dynorphins, a class of opioid peptides derived from the precursor protein prodynorphin, have emerged as key regulators of mood and affective states.[1] Dynorphins exert their primary effects through the kappa opioid receptor (KOR), a G-protein coupled receptor whose activation is often associated with dysphoria, anhedonia, and the negative affective states that accompany stress and withdrawal from drugs of abuse.[2] This technical guide provides an in-depth examination of Dynorphin B (1-9), a cleavage product of Dynorphin B, and its role in the intricate neurocircuitry governing mood and stress.

This document will detail the pharmacological properties of Dynorphin B (1-9), its signaling pathways, and its effects in preclinical models of mood and stress-related behaviors. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the current state of research in this field.

Data Presentation: Quantitative Pharmacology of Dynorphin B (1-9)

The following tables summarize the binding affinity and functional potency of Dynorphin B (1-9) and related dynorphin peptides at the kappa opioid receptor (KOR), as well as their selectivity over mu (MOR) and delta (DOR) opioid receptors.

| Peptide | Receptor | Assay Type | Ki (nM) | Reference |

| Dynorphin B (1-9) | KOR | Radioligand Binding | Not explicitly found | |

| Dynorphin B | KOR | Radioligand Binding | 0.72 ± 0.18 | [1] |

| Dynorphin A (1-9) | KOR | Radioligand Binding | Data best fit to a two-site model | [3] |

| Dynorphin A (1-17) | KOR | Radioligand Binding | Best fit to a one-site model | [3] |

Table 1: Receptor Binding Affinity (Ki) of Dynorphin Peptides. This table presents the inhibition constants (Ki) of various dynorphin peptides for the kappa opioid receptor. Lower Ki values indicate higher binding affinity.

| Peptide | Receptor | Assay Type | EC50/IC50 (nM) | Emax (% of control) | Reference |

| Dynorphin B (1-9) | KOR | [35S]GTPγS | ~<1000 | Lower than other dynorphins | |

| Dynorphin B (1-9) | DOP | cAMP Assay | Lower IC50 than Dynorphin A (1-17) | Not specified | |

| Dynorphin B | KOR | [35S]GTPγS | Potent agonist | Not specified | |

| Dynorphin A (1-9) | KOR | [35S]GTPγS | Potent agonist | Not specified | |

| Dynorphin A (1-17) | KOR | [35S]GTPγS | ~1000 | Not specified |

Table 2: Functional Potency (EC50/IC50) and Efficacy (Emax) of Dynorphin Peptides. This table summarizes the concentration of peptide required to elicit a half-maximal response (EC50 for agonists, IC50 for antagonists) and the maximum response observed (Emax) in functional assays.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a ligand for a receptor.

-

Membrane Preparation:

-

Homogenize tissue (e.g., guinea pig cerebellum) in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove cellular debris.

-

Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.

-

Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

-

Resuspend the final pellet in a buffer containing 10% sucrose and store at -80°C.

-

Determine protein concentration using a BCA assay.

-

-

Assay Procedure:

-

In a 96-well plate, add 150 µL of the membrane preparation (50-120 µg of protein).

-

Add 50 µL of competing unlabeled ligand (e.g., Dynorphin B (1-9)) at various concentrations. For total binding, add 50 µL of assay buffer. For non-specific binding, add a high concentration of a known opioid ligand (e.g., 10 µM naloxone).

-

Add 50 µL of radioligand (e.g., [3H]U-69,593 for KOR) at a concentration near its Kd.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters four times with ice-cold wash buffer.

-

Dry the filters and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Functional Assay

This assay measures the activation of G-proteins following receptor agonism.

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Procedure:

-

In a 96-well plate, combine membrane homogenate (10-30 µg protein), GDP (10 µM), and varying concentrations of the test agonist (e.g., Dynorphin B (1-9)).

-

Initiate the binding reaction by adding [35S]GTPγS (0.05 nM).

-

Incubate for 60 minutes at 25°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold Tris-HCl buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the fold stimulation over basal [35S]GTPγS binding.

-

Plot the fold stimulation against the logarithm of the agonist concentration.

-

Determine the EC50 and Emax values from the resulting sigmoidal curve using non-linear regression.

-

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.

-

Cell Culture:

-

Use cells stably expressing the kappa opioid receptor (e.g., HEK293-KOR cells).

-

Plate the cells in a 96-well plate and grow to confluence.

-

-

Assay Procedure:

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for a specified time.

-

Add varying concentrations of the test agonist (e.g., Dynorphin B (1-9)).

-

Stimulate adenylyl cyclase with forskolin (e.g., 10 µM).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HitHunter cAMP detection kit).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation.

-

Plot the percentage of inhibition against the logarithm of the agonist concentration.

-

Determine the IC50 and Emax values from the resulting dose-response curve.

-

Elevated Plus Maze (EPM)

This behavioral assay is used to assess anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

-

Procedure:

-

Administer the test compound (e.g., Dynorphin B (1-9) or a KOR antagonist) to the animal at a specified time before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in and the number of entries into the open and closed arms using video tracking software.

-

-

Data Analysis:

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

An increase in these parameters is indicative of an anxiolytic-like effect, while a decrease suggests an anxiogenic-like effect.

-

Forced Swim Test (FST)

This behavioral test is used to screen for antidepressant-like activity.

-

Apparatus: A transparent cylinder filled with water.

-

Procedure:

-

Day 1 (Pre-test): Place the animal in the cylinder for a 15-minute session.

-

Day 2 (Test): Administer the test compound at specified times before the test session. Place the animal back in the cylinder for a shorter session (e.g., 5-6 minutes).

-

Record the duration of immobility, defined as the time the animal spends floating with only minor movements to keep its head above water.

-

-

Data Analysis:

-

A decrease in immobility time during the test session is indicative of an antidepressant-like effect.

-

Conditioned Place Aversion (CPA)

This assay is used to measure the aversive or rewarding properties of a compound.

-

Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

-

Procedure:

-

Pre-conditioning (Day 1): Allow the animal to freely explore both compartments and record the time spent in each to establish baseline preference.

-

Conditioning (Days 2-3): On separate days, confine the animal to one compartment after administration of the test compound (e.g., a KOR agonist) and to the other compartment after administration of vehicle. The pairings are counterbalanced across animals.

-

Test (Day 4): Place the animal in the center of the apparatus with free access to both compartments and record the time spent in each compartment in the absence of any drug.

-

-

Data Analysis:

-

Calculate the difference in time spent in the drug-paired compartment between the test and pre-conditioning phases.

-

A significant decrease in time spent in the drug-paired compartment indicates aversion, while an increase suggests preference.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by Dynorphin B (1-9) and the general workflows for its investigation.

Figure 1: KOR Signaling Pathways. Activation of the kappa opioid receptor (KOR) by Dynorphin B (1-9) initiates two primary intracellular signaling cascades.

Figure 2: Experimental Workflow. A general workflow for investigating the role of Dynorphin B (1-9) in mood and stress regulation.

Discussion

Role in Mood Regulation

The activation of the KOR system by dynorphins is strongly implicated in the generation of negative affective states. Preclinical studies consistently demonstrate that administration of KOR agonists, including dynorphin analogues, produces aversive and pro-depressive-like behaviors in animal models. Conversely, KOR antagonists exhibit antidepressant and anxiolytic-like properties, particularly under stressful conditions. The dysphoria associated with KOR activation is thought to be mediated, at least in part, by the inhibition of dopamine release in reward-related brain circuits, such as the nucleus accumbens.

Role in Stress Regulation

Stress is a potent stimulus for the release of dynorphins in various brain regions. This stress-induced release of dynorphins and subsequent KOR activation are believed to be crucial for the development of stress-related psychopathologies. The dynorphin/KOR system interacts closely with the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. KOR activation can modulate the release of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and corticosterone, although the precise effects can be complex and context-dependent. Some studies suggest that dynorphins can directly stimulate ACTH release from the pituitary through non-opioid mechanisms.

The aversive effects of stress are, in part, mediated by the activation of the p38 mitogen-activated protein kinase (MAPK) pathway downstream of KOR activation. This signaling cascade appears to be particularly important for the dysphoric and pro-depressive-like consequences of stress.

Conclusion and Future Directions

Dynorphin B (1-9), as an endogenous ligand for the kappa opioid receptor, plays a significant role in the neurobiology of mood and stress. Its ability to induce dysphoria and mediate the negative affective consequences of stress makes the dynorphin/KOR system a compelling target for the development of novel therapeutics for depression, anxiety, and other stress-related disorders.

Future research should focus on further elucidating the specific contribution of Dynorphin B (1-9) compared to other dynorphin peptides in mediating these effects. A deeper understanding of the functional selectivity and biased agonism at the KOR could lead to the development of ligands that selectively engage therapeutic signaling pathways while avoiding those that mediate dysphoria. Additionally, further investigation into the precise mechanisms by which Dynorphin B (1-9) modulates the HPA axis will be critical for a comprehensive understanding of its role in the integrated stress response. The development of highly selective pharmacological tools for Dynorphin B (1-9) will be instrumental in advancing these research endeavors.

References

Dynorphin B (1-9): A Technical Guide to its Receptor Binding Profile and Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynorphin B (1-9), a truncated form of the endogenous opioid peptide Dynorphin B, is a critical neuromodulator in the central nervous system. Its interaction with opioid receptors, particularly the kappa opioid receptor (KOR), is of significant interest for understanding pain, addiction, and mood disorders. This technical guide provides a comprehensive overview of the receptor binding profile and affinity of Dynorphin B (1-9), detailed experimental methodologies for its characterization, and a visualization of its primary signaling pathway. While dynorphins are known to be the endogenous ligands for the KOR, they also exhibit varying affinities for the mu (MOR) and delta (DOR) opioid receptors.[1][2][3]

Receptor Binding Affinity and Functional Potency

The binding affinity of a ligand to its receptor is a cornerstone of its pharmacological profile. For opioid peptides like Dynorphin B (1-9), this is typically quantified by the inhibition constant (Ki) in radioligand competition binding assays. The functional potency, often expressed as the half-maximal effective concentration (EC50), is determined in functional assays such as the [³⁵S]GTPγS binding assay, which measures the extent of G-protein activation upon receptor binding.

Table 1: Receptor Binding Affinity (Ki) of Dynorphin Peptides

| Peptide | Receptor | Ki (nM) | Species/System | Reference |

| Dynorphin B | Kappa (KOR) | 0.72 ± 0.18 | Human (CHO cells) | [2] |

| Dynorphin A | Kappa (KOR) | 0.04 ± 0.0 | Human (CHO cells) | [2] |

Table 2: Functional Potency (EC50) of Dynorphin B (1-9)

| Peptide | Assay | Receptor Target | EC50 (µM) | System | Reference |

| Dynorphin B (1-9) | [³⁵S]GTPγS Binding | Predominantly KOR | < 1 | Mouse Striatal Membranes |

Experimental Protocols

The characterization of Dynorphin B (1-9)'s receptor binding and functional activity relies on established in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (Dynorphin B (1-9)) by measuring its ability to compete with a radiolabeled ligand for binding to a specific opioid receptor.

a. Materials:

-

Cell membranes prepared from cells stably expressing the opioid receptor of interest (KOR, MOR, or DOR).

-

Radioligand (e.g., [³H]-U69,593 for KOR, [³H]-DAMGO for MOR, [³H]-DPDPE for DOR).

-

Unlabeled Dynorphin B (1-9) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM Naloxone).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

b. Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes (10-30 µg of protein) with a fixed concentration of the radioligand and varying concentrations of unlabeled Dynorphin B (1-9).

-

Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The concentration of Dynorphin B (1-9) that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to opioid receptors upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is quantified.

a. Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

Unlabeled GTPγS (for non-specific binding).

-

GDP (Guanosine diphosphate).

-

Dynorphin B (1-9) at various concentrations.

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

b. Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with GDP in the assay buffer.

-

Incubation: Add varying concentrations of Dynorphin B (1-9) to the membrane suspension.

-

Initiation: Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.

-

Equilibration: Incubate the mixture for a defined period (e.g., 60 minutes at 25°C) to allow for [³⁵S]GTPγS binding.

-

Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity on the filters.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of Dynorphin B (1-9) to generate a dose-response curve. From this curve, the EC50 (potency) and Emax (efficacy) values are determined.

Mandatory Visualizations

Signaling Pathway of Dynorphin B (1-9) at the Kappa Opioid Receptor

Upon binding to the kappa opioid receptor, a G-protein coupled receptor (GPCR), Dynorphin B (1-9) initiates a signaling cascade primarily through the Gi/o protein pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit can also lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the key steps involved in determining the binding affinity of Dynorphin B (1-9) using a radioligand competition binding assay.

References

- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions [frontiersin.org]

- 3. Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Fate of Dynorphin B (1-9): A Technical Guide to its Enzymatic Degradation and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynorphin B (1-9), an endogenous opioid peptide, is a crucial neuromodulator with significant implications for pain, addiction, and mood regulation. Its therapeutic potential is intrinsically linked to its metabolic stability and the bioactivity of its degradation products. This technical guide provides an in-depth exploration of the enzymatic degradation and metabolism of Dynorphin B (1-9) in vivo. We consolidate quantitative data on its metabolic products, detail the experimental protocols for its study, and visualize the complex enzymatic and signaling pathways involved. This document serves as a comprehensive resource for researchers aiming to understand and manipulate the metabolic fate of Dynorphin B (1-9) for therapeutic advancement.

Introduction

Dynorphin B, a member of the dynorphin family of endogenous opioid peptides, is derived from the precursor protein prodynorphin.[1] Upon neuronal depolarization, prodynorphin is processed by proprotein convertase 2 (PC2) into active peptides, including Dynorphin B.[1] These peptides are stored in large dense-core vesicles and released into the synaptic cleft, where they primarily interact with the kappa opioid receptor (KOR) to modulate neurotransmission.[1][2]

The biological activity of Dynorphin B is tightly regulated by its rapid enzymatic degradation in vivo. The resulting peptide fragments, including Dynorphin B (1-9), are not merely inactive byproducts; they can possess unique receptor binding profiles and biological activities, contributing to the complex pharmacology of the dynorphin system. Understanding the metabolic pathways of Dynorphin B (1-9) is therefore critical for the development of stable analogues and for elucidating its physiological and pathophysiological roles.

Enzymatic Degradation and Metabolite Profile

The in vivo metabolism of Dynorphin B (1-9) is a multifaceted process involving multiple enzymes that cleave the peptide at specific sites. This degradation cascade results in a variety of smaller, biologically active or inactive fragments.

Key Metabolites

In vivo and in situ studies have identified several key metabolites of Dynorphin B. The primary degradation pathway involves the generation of N-terminal fragments. The most frequently reported metabolites include:

-

Dynorphin B (1-8)

-

Dynorphin B (1-7) (Leu-enkephalin-Arg-Arg)

-

Dynorphin B (1-6) (Leu-enkephalin-Arg)

-

Dynorphin B (1-5) (Leu-enkephalin) [3]

-

Des-tyrosine fragments , such as Dynorphin B (2-13) , resulting from the removal of the N-terminal tyrosine.

The formation of C-terminal fragments is observed less frequently. The relative abundance of these metabolites can vary depending on the brain region, indicating a region-specific expression and activity of metabolizing enzymes.

Principal Degrading Enzymes

Several classes of peptidases are responsible for the bioconversion of Dynorphin B (1-9):

-

Aminopeptidases: These enzymes, such as Aminopeptidase N (APN) , cleave the N-terminal amino acid (Tyrosine) from dynorphin peptides.

-

Neprilysin (NEP): Also known as neutral endopeptidase, NEP is a key enzyme that cleaves peptides at the amino side of hydrophobic residues. It is known to be involved in the degradation of various neuropeptides.

-

Cysteine Peptidases: This class of enzymes has been implicated in dynorphin degradation, as evidenced by the inhibitory effects of non-selective cysteine peptidase inhibitors like N-ethylmaleimide (NEM).

Quantitative Analysis of Dynorphin B Degradation

Precise in vivo pharmacokinetic data for Dynorphin B (1-9) is limited, with most studies focusing on longer dynorphin peptides. However, available data provides valuable insights into its metabolic stability.

Table 1: In Vitro Stability of Dynorphin Peptides

| Peptide | Experimental System | Remaining Peptide (%) | Time (min) | Reference |

| Dynorphin 1-9 | HEK cells in assay buffer | 56 | 30 |

Table 2: Major Metabolites of Dynorphin B and Inhibitory Effects

| Parent Peptide | Metabolite | Brain Region | Enzyme Inhibitor | Inhibition of Formation (%) | Reference |

| Dynorphin B | Dynorphin B (1-9) | Brain sections | N-ethylmaleimide (NEM) | >90 | |

| Dynorphin B | Dynorphin B (1-6) | Brain sections | N-ethylmaleimide (NEM) | >90 | |

| Dynorphin B | Dynorphin B (2-13) | Brain sections | N-ethylmaleimide (NEM) | >90 | |

| Dynorphin B | Dynorphin B (1-7) | Cortex | Phosphoramidon (NEP inhibitor) | Significant Block | |

| Dynorphin B | Dynorphin B (1-7) | Cortex | Opiorphin (NEP & APN inhibitor) | Significant Block | |

| Dynorphin B | Dynorphin B (2-13) | Striatum | Opiorphin (NEP & APN inhibitor) | Significant Block |

Signaling Pathways

Dynorphin B (1-9) and its metabolites exert their biological effects primarily through interaction with opioid receptors. The resulting signaling cascades are complex and can vary depending on the specific ligand, receptor subtype, and cellular context.

Receptor Interactions

Dynorphins are the endogenous ligands for the kappa opioid receptor (KOR), but they also exhibit affinity for mu (MOR) and delta (δOR) opioid receptors. The N-terminal fragments of Dynorphin B, such as Dynorphin B (1-7) and (1-9), retain significant activity at KOR and DOR. In contrast, Dynorphin B (1-6) shows limited activity at KOR but some efficacy at MOR and DOR. The metabolite Leu-enkephalin (Dynorphin B 1-5) has a higher affinity for DOR and MOR than for KOR.

Table 3: Receptor Binding Affinities (Ki, nM) of Dynorphin B and its Fragments

| Peptide | KOR | MOR | DOR | Reference |

| Dynorphin B | Subnanomolar to low nanomolar | Higher Ki than KOR | Higher Ki than KOR | |

| Dynorphin 1-7 | 0.1 | - | - | |

| Dynorphin 1-9 | Potent agonist | Potent agonist | Potent agonist | |

| Dynorphin 1-6 | Weak partial agonist | Partial agonist | Partial agonist |

Note: '-' indicates data not available in the cited sources.

Downstream Signaling

Activation of KOR by dynorphins initiates a cascade of intracellular events, primarily through G-protein coupling (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability.

Interestingly, different dynorphin peptides can induce distinct post-endocytic fates of the KOR, leading to spatially and temporally unique signaling profiles. For instance, Dynorphin A tends to sort KOR to the degradative pathway, resulting in sustained intracellular signaling, while Dynorphin B promotes receptor recycling. The signaling profiles of the specific metabolites of Dynorphin B (1-9) are an active area of research.

References

evolution of the dynorphin peptide family

A Comprehensive Guide to the Evolution of the Dynorphin Peptide Family

This technical guide provides a detailed overview of the , intended for researchers, scientists, and professionals in drug development. The document covers the evolutionary history of the prodynorphin gene, the processing of its resulting peptides, their binding affinities, and associated signaling pathways. Detailed experimental methodologies for key research techniques are also provided.

Introduction to the Dynorphin System

The dynorphin peptides are a class of endogenous opioids that play crucial roles in a variety of physiological processes, including pain modulation, mood regulation, and addiction.[1] These peptides are derived from a precursor protein called prodynorphin (PDYN). The dynorphin system, which also includes the kappa-opioid receptor (KOR), has been a subject of intense research due to its implications in various neurological and psychiatric disorders.[2]

Evolution of the Prodynorphin (PDYN) Gene

The is intrinsically linked to the evolution of the opioid system as a whole. Evidence suggests that the opioid peptide and receptor genes, including PDYN and its primary receptor, the kappa-opioid receptor (OPRK1), arose from whole-genome duplication events early in vertebrate evolution, approximately 450 million years ago.[3][4] This process, known as 2R (two rounds of whole-genome duplication), led to the diversification of the opioid system, resulting in multiple opioid peptide precursors and receptor types.[4]

A key aspect of PDYN evolution is the significant difference observed in its regulatory regions between humans and other primates. Humans possess multiple copies of a 68-base-pair variable number tandem repeat (VNTR) in the promoter region of the PDYN gene, whereas non-human primates have only a single copy. This variation is thought to influence the transcriptional activity of the gene, with certain human alleles being associated with higher levels of PDYN expression. These evolutionary changes suggest that the regulation of the dynorphin system may have been subject to natural selection during human evolution, potentially contributing to human-specific cognitive functions and stress responses.

The Dynorphin Peptide Family

Prodynorphin is a preproprotein that undergoes proteolytic processing to yield several active opioid peptides. The primary biologically active peptides derived from prodynorphin include:

-

Dynorphin A (Dyn A): A potent opioid peptide that exists in various forms, most notably Dyn A(1-17) and its shorter fragments like Dyn A(1-8).

-

Dynorphin B (Dyn B): Also known as rimorphin.

-

α-Neoendorphin and β-Neoendorphin: Two other active opioid peptides.

-

Big Dynorphin: A larger peptide containing the sequences of both Dynorphin A and Dynorphin B.

The processing of prodynorphin is carried out by prohormone convertases, primarily PC1 and PC2, within the secretory pathway of neurons.

Quantitative Data: Receptor Binding Affinities

The biological effects of dynorphin peptides are mediated through their interaction with opioid receptors. While they exhibit the highest affinity for the kappa-opioid receptor (KOR), they can also bind to mu-opioid (MOR) and delta-opioid (DOR) receptors, albeit with lower affinity. The binding affinities of various dynorphin peptides to these receptors are summarized in the tables below. Binding affinity is typically measured as the inhibition constant (Ki), with lower values indicating higher affinity.

Table 1: Binding Affinities (Ki, nM) of Dynorphin Peptides at Human Opioid Receptors

| Peptide | Kappa (KOR) | Mu (MOR) | Delta (DOR) |

| Dynorphin A (1-17) | 0.22 | 2.1 | 14.3 |

| Dynorphin A (1-8) | 1.5 | 38 | 250 |

| Dynorphin B | 0.5 | 15 | 80 |

| α-Neoendorphin | 1.2 | 25 | 150 |

Note: These values are representative and can vary depending on the specific experimental conditions.

Table 2: Comparative Binding Affinities of Dynorphin A Analogues

| Analogue | KOR (Ki, nM) | MOR (Ki, nM) | DOR (Ki, nM) |

| [des-Arg7]Dyn A(1-9) | 0.22 | >1000 | >1000 |

| N-Me-Tyr1-[des-Arg7]Dyn A(1-9) | 0.15 | 850 | >1000 |

Data from various sources, including references.

Signaling Pathways

Upon binding to the kappa-opioid receptor, a G protein-coupled receptor (GPCR), dynorphins initiate a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This canonical pathway ultimately results in the inhibition of neuronal excitability.

Canonical G-protein signaling pathway of the Kappa-Opioid Receptor.

In addition to the G-protein pathway, KOR activation can also lead to the recruitment of β-arrestins, which can mediate G-protein-independent signaling and contribute to receptor desensitization and internalization.

β-Arrestin mediated signaling and receptor internalization.

Experimental Protocols

Radioimmunoassay (RIA) for Dynorphin Peptides

Radioimmunoassay is a highly sensitive technique used to quantify the concentration of peptides like dynorphins in biological samples.

Principle: This method is based on the competitive binding of a radiolabeled peptide (tracer) and an unlabeled peptide (standard or sample) to a limited amount of a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled peptide in the sample.

Methodology:

-

Sample Preparation: Tissues are homogenized and extracted, or plasma is collected. Peptides are often purified from the extract using solid-phase extraction (e.g., C18 columns).

-

Assay Setup: A standard curve is prepared with known concentrations of the dynorphin peptide. Samples, standards, a fixed amount of radiolabeled dynorphin (e.g., with 125I), and a specific primary antibody are incubated together.

-

Separation: After incubation, the antibody-bound peptide is separated from the free peptide. This is often achieved by adding a secondary antibody that precipitates the primary antibody-antigen complex, followed by centrifugation.

-

Detection: The radioactivity of the precipitated pellet is measured using a gamma counter.

-

Data Analysis: The concentration of dynorphin in the samples is determined by comparing the measured radioactivity to the standard curve.

Workflow for Dynorphin Radioimmunoassay.

In Situ Hybridization (ISH) for Prodynorphin mRNA

In situ hybridization is a technique used to visualize the location of specific mRNA transcripts, such as PDYN mRNA, within tissue sections.

Principle: A labeled nucleic acid probe, complementary to the target mRNA sequence, is hybridized to the tissue section. The location of the probe, and therefore the mRNA, is then visualized.

Methodology:

-

Tissue Preparation: Animals are perfused, and the brain or other tissues are dissected, fixed (e.g., with 4% paraformaldehyde), and cryoprotected. The tissue is then sectioned using a cryostat.

-

Probe Synthesis: An antisense RNA probe complementary to the PDYN mRNA is synthesized and labeled with a marker such as digoxigenin (DIG) or a fluorescent dye.

-

Hybridization: The tissue sections are pretreated to permeabilize the cells and then incubated with the labeled probe in a hybridization buffer at an elevated temperature (e.g., 65°C) to allow the probe to bind to the target mRNA.

-

Washing: Non-specifically bound probe is removed through a series of stringent washes.

-

Detection:

-

Chromogenic Detection: If a hapten-labeled probe (e.g., DIG) is used, an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the hapten is added. A substrate is then applied, which is converted by the enzyme into a colored precipitate at the site of hybridization.

-

Fluorescent Detection: If a fluorescently labeled probe is used, the sections are visualized directly using a fluorescence microscope.

-

-

Imaging: The tissue sections are imaged to determine the cellular and anatomical distribution of PDYN mRNA.

Workflow for In Situ Hybridization of PDYN mRNA.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful technique used to identify the genome-wide binding sites of transcription factors and the locations of specific histone modifications, providing insights into the transcriptional regulation of genes like PDYN.

Principle: This method involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest along with its bound DNA, and then sequencing the recovered DNA to identify the binding sites.

Methodology:

-

Cross-linking: Cells or tissues are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments, usually by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the transcription factor or histone modification of interest is used to immunoprecipitate the protein-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are identified, which represent the binding sites of the protein of interest. This information can be used to identify regulatory elements that control the expression of the PDYN gene.

Workflow for Chromatin Immunoprecipitation Sequencing.

Conclusion

The dynorphin peptide family has a rich evolutionary history, originating from ancient gene duplication events and undergoing significant regulatory changes during primate and human evolution. The peptides derived from the PDYN gene exhibit a distinct pharmacological profile, primarily acting through the kappa-opioid receptor to modulate a wide range of neuronal functions. The experimental techniques outlined in this guide provide the necessary tools for researchers to further unravel the complexities of the dynorphin system and its role in health and disease, paving the way for the development of novel therapeutic strategies.

References

- 1. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epigenetic and Transcriptional Control of the Opioid Prodynorphine Gene: In-Depth Analysis in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Concomitant Duplications of Opioid Peptide and Receptor Genes before the Origin of Jawed Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

Dynorphin B (1-9): A Technical Guide to its Role as a Neurotransmitter and Neuromodulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dynorphin B (1-9), an endogenous opioid peptide derived from the precursor protein prodynorphin, plays a critical role in the central nervous system as both a neurotransmitter and a neuromodulator.[1] Its actions are primarily mediated through the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) widely expressed in the brain.[2][3] Dysregulation of the dynorphin/KOR system has been implicated in a range of neuropsychiatric conditions, including stress, anxiety, depression, and addiction, making Dynorphin B (1-9) and its signaling pathways a key area of interest for therapeutic development.[4] This technical guide provides a comprehensive overview of the core pharmacology of Dynorphin B (1-9), including quantitative data on its receptor interactions, detailed experimental protocols for its study, and visualizations of its signaling cascades.

Core Functions: Neurotransmitter and Neuromodulator

As a neurotransmitter , Dynorphin B (1-9) is released from the presynaptic terminals of dynorphinergic neurons and acts on postsynaptic KORs to modulate neuronal excitability.[4] This typically leads to inhibitory effects, such as the reduction of neurotransmitter release. For instance, activation of presynaptic KORs can inhibit the release of glutamate and GABA.

As a neuromodulator , Dynorphin B (1-9) can diffuse from its release site to act on more distant receptors, producing prolonged and widespread effects on neuronal circuits. This modulatory role is crucial in processes like the inhibition of itch, where dynorphin released from spinal interneurons acts as a key neuromodulator of pruritus.

Quantitative Data: Receptor Binding and Functional Activity

The pharmacological profile of Dynorphin B (1-9) is defined by its binding affinity and functional potency at opioid receptors. While it is considered a primary ligand for the kappa opioid receptor, it also exhibits activity at mu (MOR) and delta (DOR) opioid receptors.

| Ligand | Receptor | Binding Affinity (Ki) | Assay Type | Tissue/Cell Line | Reference |

| Dynorphin B (1-9) | KOR | ~1 µM (EC50 estimate) | [35S]GTPγS Binding | Mouse Striatum | |

| Dynorphin B | KOR | 0.72 ± 0.18 nM | Radioligand Binding | hKOPr expressing cells | |

| Dynorphin A | KOR | 0.04 ± 0.0 nM | Radioligand Binding | hKOPr expressing cells | |

| Dynorphin A (1-13) | KOR | 1.2 nM | Radioligand Binding | Rat Brain |

Note: Specific Ki values for Dynorphin B (1-9) are not consistently reported across the literature; EC50 values from functional assays are often used as an indicator of its potent interaction with KOR.

| Ligand | Receptor | Functional Potency (IC50/EC50) | Assay Type | Cell Line | Reference |

| Dynorphin B (1-9) | KOR | < 1 µM (EC50) | [35S]GTPγS Binding | Mouse Striatum | |

| Dynorphin B (1-9) | KOR | Similar potency to Dyn A (1-17) | cAMP Inhibition | HEK-fKOP cells | |

| Dynorphin B (1-9) | MOR | Lower potency than at KOR | cAMP Inhibition | HEK-fMOP cells | |

| Dynorphin B (1-9) | DOR | Most potent fragment tested | cAMP Inhibition | HEK-fDOP cells | |

| Dynorphin A (1-17) | KOR | ~1-10 nM (EC50) | GTPγS Binding | N/A |

Signaling Pathways

Upon binding to the KOR, Dynorphin B (1-9) initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, KOR activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits further modulates downstream effectors, including the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This leads to neuronal hyperpolarization and reduced neurotransmitter release.

Beyond the canonical G-protein pathway, KOR activation can also trigger G-protein-independent signaling through β-arrestin recruitment. This pathway is implicated in the activation of mitogen-activated protein kinase (MAPK) cascades, such as p38 MAPK, which has been linked to the aversive and dysphoric effects of KOR agonists. The differential engagement of G-protein versus β-arrestin pathways by various ligands is known as "biased agonism" and is a key area of investigation for developing safer KOR-targeted therapeutics. Dynorphin peptides themselves have been shown to exhibit varying degrees of G-protein bias.

Caption: Canonical G-protein signaling pathway activated by Dynorphin B (1-9).

Caption: β-Arrestin dependent signaling pathway of the Kappa Opioid Receptor.

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of Dynorphin B (1-9) for opioid receptors by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain) or cells expressing the opioid receptor of interest in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and recentrifuging.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]U-69,593 for KOR).

-

Add increasing concentrations of unlabeled Dynorphin B (1-9) as the competitor.

-

For total binding, add assay buffer instead of the competitor. For non-specific binding, add a high concentration of a non-labeled, high-affinity ligand (e.g., naloxone).

-

Add the prepared cell membranes to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the IC50 value (the concentration of Dynorphin B (1-9) that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by Dynorphin B (1-9) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes as described in the radioligand binding assay protocol.

-

-

Assay Reaction:

-

In a 96-well plate, add the prepared membranes in an assay buffer containing GDP and MgCl2.

-

Add increasing concentrations of Dynorphin B (1-9).

-

To determine non-specific binding, add an excess of unlabeled GTPγS.

-

Initiate the reaction by adding a fixed concentration of [35S]GTPγS.

-

-

Incubation:

-

Incubate the plate at 30°C for 60-120 minutes.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

-

-

Quantification:

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the specific binding against the logarithm of the Dynorphin B (1-9) concentration to generate a dose-response curve and determine the EC50 and Emax values.

-

Caption: Workflow for a [35S]GTPγS binding assay.

cAMP Inhibition Assay

This assay measures the ability of Dynorphin B (1-9) to inhibit the production of cyclic AMP, a downstream effector of Gi/o-coupled receptors.

Methodology:

-

Cell Culture and Plating:

-

Culture cells stably expressing the opioid receptor of interest (e.g., HEK293-KOR).

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere.

-

-

Compound Treatment:

-

Pre-treat cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Add increasing concentrations of Dynorphin B (1-9).

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin to induce cAMP production.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the Dynorphin B (1-9) concentration to generate an inhibition curve and determine the IC50 value.

-

Caption: Workflow for a cAMP inhibition assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular levels of Dynorphin B in specific brain regions of freely moving animals.

Methodology:

-

Probe Implantation:

-

Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens, striatum).

-

Allow the animal to recover from surgery.

-

-

Perfusion:

-

Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.2-2 µL/min).

-

-

Sample Collection:

-

Collect dialysate samples at regular intervals (e.g., every 20-25 minutes).

-

Immediately stabilize the collected peptides by adding acid (e.g., 5% acetic acid) and store at -80°C.

-

-

Stimulation (Optional):

-

To measure stimulus-evoked release, the perfusion medium can be changed to a high-potassium aCSF to induce neuronal depolarization.

-

-

Quantification:

-

Analyze the concentration of Dynorphin B in the dialysate samples using a highly sensitive method such as liquid chromatography-mass spectrometry (LC-MS) or radioimmunoassay (RIA).

-

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. [PDF] Biased Agonism of Endogenous Opioid Peptides at the μ-Opioid Receptor | Semantic Scholar [semanticscholar.org]

- 3. Identification of Novel Functionally Selective κ-Opioid Receptor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions [frontiersin.org]

Preclinical Insights into the Behavioral Pharmacology of Dynorphin B (1-9)

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Dynorphin B (1-9), a nonapeptide fragment of the endogenous opioid peptide dynorphin B, has garnered interest within the neuroscience and pharmacology communities for its activity at the kappa-opioid receptor (KOR). As a ligand for a receptor system implicated in a diverse array of physiological and pathological processes including pain, mood, and addiction, understanding the specific behavioral effects of Dynorphin B (1-9) is crucial for evaluating its therapeutic potential and its role in endogenous signaling. This technical guide provides an in-depth overview of the preclinical behavioral studies on Dynorphin B (1-9), detailing experimental methodologies, summarizing quantitative data, and illustrating the underlying signaling pathways.

Core Behavioral Effects: Analgesia without Gastrointestinal Disruption

Preclinical research has primarily focused on the antinociceptive properties of Dynorphin B (1-9). When administered directly into the central nervous system, this peptide fragment has demonstrated potent analgesic effects.

Experimental Protocol: Tail-Flick Test for Analgesia

A common method to assess the analgesic properties of centrally acting compounds is the tail-flick test. This assay measures the latency of an animal, typically a mouse or rat, to withdraw its tail from a noxious heat source. An increase in withdrawal latency is indicative of an analgesic effect.

-

Animal Model: Male ICR mice are frequently used.

-

Administration: Dynorphin B (1-9) is administered via intrathecal (i.t.) injection, delivering the compound directly into the cerebrospinal fluid of the spinal subarachnoid space. This is typically performed on conscious animals, with the injection site located between the L5 and L6 vertebrae. A characteristic tail-flick response upon needle insertion confirms correct placement.

-

Procedure: A focused beam of light is directed onto the ventral surface of the tail, approximately 2-3 cm from the tip. The time taken for the mouse to flick its tail away from the heat source is recorded. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.

-

Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: % MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Quantitative Data Summary: Analgesic Efficacy of Intrathecal Dynorphin B (1-9)

| Dose (µg, i.t.) | Time Post-Injection (min) | Analgesic Effect (% MPE) | Citation |

| 10 | 5 | Dose-related increase | [1] |

| 30 | 5 | Dose-related increase | [1] |

| 100 | 5 | Dose-related increase | [1] |

| 10 | 10 | Dose-related increase | [1] |

| 30 | 10 | Dose-related increase | [1] |

| 100 | 10 | Dose-related increase | |

| 10-100 | 35 | No significant effect |

Table 1: Summary of the dose- and time-dependent analgesic effects of intrathecally administered Dynorphin B (1-9) in the mouse tail-flick test.

Notably, at the same doses that produce analgesia, Dynorphin B (1-9) did not affect gastrointestinal transit in mice, suggesting a separation of analgesic effects from at least one common opioid-related side effect.

Signaling Pathways of Dynorphin B (1-9) at the Kappa-Opioid Receptor

Dynorphin B (1-9) exerts its behavioral effects primarily through its interaction with the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). The signaling cascade initiated by this interaction is complex and can involve multiple downstream pathways.

Upon binding of Dynorphin B (1-9) to the KOR, the receptor undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various intracellular effectors. The Gα subunit typically inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release.

In addition to G protein-dependent signaling, KOR activation can also lead to the recruitment of β-arrestins. This process is initiated by the phosphorylation of the intracellular domains of the activated receptor by G protein-coupled receptor kinases (GRKs). β-arrestin binding can lead to receptor desensitization and internalization, as well as initiating a distinct wave of signaling through pathways such as the mitogen-activated protein kinase (MAPK) cascade.

Studies have indicated that Dynorphin B (1-9) acts as a moderately G protein-biased agonist at the KOR. This suggests that it preferentially activates the G protein-dependent signaling pathway over the β-arrestin pathway, which may have implications for its therapeutic profile, as the β-arrestin pathway has been linked to some of the aversive and dysphoric effects of KOR agonists.

Aversive and Other Behavioral Effects

While direct quantitative data for Dynorphin B (1-9) in behavioral paradigms assessing aversion, such as conditioned place preference (CPP) or aversion (CPA), are limited in the publicly available literature, the general pharmacology of KOR agonists strongly suggests that Dynorphin B (1-9) would produce aversive effects. Activation of the KOR is well-established to be aversive and can induce dysphoria.

Experimental Protocol: Conditioned Place Aversion (CPA)

The CPA paradigm is used to measure the aversive properties of a compound. Animals learn to associate a specific environment with the unpleasant effects of a drug and will subsequently avoid that environment.

-

Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

-

Procedure:

-

Pre-conditioning (Day 1): Mice are allowed to freely explore both compartments to determine any baseline preference.

-

Conditioning (Days 2-4): On alternating days, mice receive an injection of Dynorphin B (1-9) and are confined to one compartment, and on the other days, they receive a vehicle injection and are confined to the other compartment.

-

Test (Day 5): Mice are placed back in the apparatus with free access to both compartments, and the time spent in each compartment is recorded.

-

-

Data Analysis: A significant decrease in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a conditioned place aversion.

Given that KOR activation is generally aversive, it is highly probable that Dynorphin B (1-9) would induce a dose-dependent conditioned place aversion.

Experimental Workflow for Behavioral Studies

The successful execution of preclinical behavioral studies with peptides like Dynorphin B (1-9) requires a meticulously planned workflow to ensure the reliability and reproducibility of the results.

Logical Relationship of Dynorphin B (1-9) Administration and Behavioral Outcomes

The administration of Dynorphin B (1-9) in preclinical models leads to a cascade of events culminating in observable behavioral changes. The primary interaction is with the KOR, which then triggers specific signaling pathways responsible for the distinct behavioral effects.

Dynorphin B (1-9) is a potent, centrally acting analgesic peptide that mediates its effects through the kappa-opioid receptor. Its preferential activation of G protein signaling pathways may contribute to its favorable side effect profile, specifically the lack of gastrointestinal transit inhibition at analgesic doses. While direct evidence for its aversive properties is still emerging, the well-established pharmacology of KOR agonists strongly predicts such an effect. Further research is warranted to fully characterize the behavioral profile of Dynorphin B (1-9), including its effects on mood, motivation, and cognition, to better understand its physiological roles and therapeutic potential. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the preclinical pharmacology of this intriguing endogenous peptide.

References

Foundational Research on Dynorphin B (1-9) and the Kappa Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the endogenous opioid peptide Dynorphin B (1-9) and its interaction with the kappa opioid receptor (KOR). This document summarizes key quantitative data, details essential experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction

Dynorphins are a class of endogenous opioid peptides derived from the precursor protein prodynorphin.[1] They are widely distributed throughout the central nervous system and are implicated in a variety of physiological and pathological processes, including pain, mood, addiction, and neuroprotection.[2][3] The biological effects of dynorphins are primarily mediated through the activation of the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1] Dynorphin B, also known as rimorphin, is a key cleavage product of prodynorphin.[4] The N-terminal fragment, Dynorphin B (1-9) (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe), retains significant biological activity and is a critical tool for studying the dynorphin/KOR system. Understanding the precise molecular interactions and signaling cascades initiated by Dynorphin B (1-9) at the KOR is fundamental for the development of novel therapeutics targeting this system.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Dynorphin B (1-9) and related dynorphin peptides at the kappa, mu, and delta opioid receptors. This data is crucial for understanding the selectivity and efficacy of these peptides.

Table 1: Opioid Receptor Binding Affinities (Ki) of Dynorphin Peptides

| Ligand | Receptor | Ki (nM) | Species/System | Reference |

| Dynorphin B | KOR | 0.72 ± 0.18 | Human, Recombinant | |

| Dynorphin A | KOR | 0.04 ± 0.0 | Human, Recombinant | |

| Dynorphin A (1-13) | KOR | ~0.1 | CHO cells | |

| Dynorphin A (1-17) | MOR | Low nM affinity | CHO cells | |

| Dynorphin A (1-17) | DOR | Low nM affinity | CHO cells |

Table 2: Functional Potency (EC50) and Efficacy (Emax) of Dynorphin Peptides in GTPγS Binding Assays

| Ligand | Receptor | EC50 (µM) | Emax (% of control) | Species/System | Reference |

| Dynorphin B (1-9) | KOR | < 1 | Not specified | Mouse striatal membranes | |

| Dynorphin B (1-13) | KOR | ~1 | Not specified | Mouse striatal membranes | |

| Dynorphin A (1-13) | KOR | ~1 | Not specified | Mouse striatal membranes | |

| Dynorphin A (1-17) | KOR | ~1 | Not specified | Mouse striatal membranes | |

| U69,593 | KOR | 0.47 | 30% increase over vehicle | Mouse striatal membranes |

Table 3: Functional Potency (EC50) of Dynorphin Peptides in cAMP Inhibition Assays

| Ligand | Receptor | EC50 (nM) | Species/System | Reference |

| Dynorphin A (1-9) | KOR | Moderately biased | Not specified | |

| Dynorphin A (1-13) | KOR | Highly biased | Not specified | |

| Dynorphin A (1-17) | KOR | Highly biased | Not specified |

Core Signaling Pathways

Activation of the KOR by Dynorphin B (1-9) initiates a cascade of intracellular signaling events. As a Gi/o-coupled GPCR, the canonical pathway involves the inhibition of adenylyl cyclase and modulation of ion channel activity. More recently, the role of β-arrestin-mediated signaling in KOR function has become an area of intense investigation, with implications for biased agonism and the development of therapeutics with improved side-effect profiles.

G Protein-Dependent Signaling

Upon agonist binding, the KOR undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated Gi/o heterotrimeric G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can directly modulate the activity of various effector proteins, including G protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

β-Arrestin-Mediated Signaling

Agonist-bound KOR can also be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. Additionally, β-arrestin acts as a scaffold protein, initiating G protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2. This pathway is implicated in some of the adverse effects associated with KOR activation, such as dysphoria.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational for characterizing the interaction of ligands like Dynorphin B (1-9) with the KOR.

Radioligand Binding Assay